Cas no 944896-42-8 (6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid)

6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid structure
944896-42-8 structure
Product Name:6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
Número CAS:944896-42-8
MF:C8H5BrN2O2
Megavatios:241.041500806808
MDL:MFCD10698063
CID:1012001
PubChem ID:22031912
Update Time:2024-10-25

6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid Propiedades químicas y físicas

Nombre e identificación

    • 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
    • 6-bromo-Imidazo[1,2-a]pyridine-3-carboxylic acid
    • 6-bromoH-imidazo[1,2-a]pyridine-3-carboxylic acid
    • 6-Bromoimidazo[1,2-a]pyridine-3-carboxylicacid
    • SDKJLYHPCBMDAD-UHFFFAOYSA-N
    • BCP10077
    • 6162AC
    • PB32887
    • FCH1401051
    • TRA0032430
    • SY028324
    • OR300511
    • AX8162051
    • 6-bromoH-imidazo[1,2-a
    • 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid (ACI)
    • MDL: MFCD10698063
    • Renchi: 1S/C8H5BrN2O2/c9-5-1-2-7-10-3-6(8(12)13)11(7)4-5/h1-4H,(H,12,13)
    • Clave inchi: SDKJLYHPCBMDAD-UHFFFAOYSA-N
    • Sonrisas: O=C(C1N2C(C=CC(=C2)Br)=NC=1)O

Atributos calculados

  • Calidad precisa: 239.95300
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 1
  • Complejidad: 224
  • Superficie del Polo topológico: 54.6

Propiedades experimentales

  • Denso: 1.89±0.1 g/cm3 (20 ºC 760 Torr),
  • Disolución: Very 微溶 (0.67 g/L) (25 ºC),
  • PSA: 54.60000
  • Logp: 1.79500

6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    中国海关编码:

    2933990090

    概述:

    2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
B800810-50mg
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid
944896-42-8
50mg
$ 50.00 2022-06-06
TRC
B800810-100mg
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid
944896-42-8
100mg
$ 95.00 2022-06-06
TRC
B800810-500mg
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid
944896-42-8
500mg
$ 320.00 2022-06-06
Chemenu
CM151342-5g
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
944896-42-8 95+%
5g
$87 2021-08-05
Chemenu
CM151342-10g
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
944896-42-8 95+%
10g
$151 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FB702-1g
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
944896-42-8 97%
1g
155.0CNY 2021-08-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FB702-100mg
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
944896-42-8 97%
100mg
45CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FB702-250mg
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
944896-42-8 97%
250mg
101CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FB702-5g
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
944896-42-8 97%
5g
641CNY 2021-05-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D852012-25g
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid
944896-42-8 95%
25g
886.00 2021-05-17

6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  2 h, 20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
Referencia
Method for synthesis of 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid
, China, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Referencia
Preparation of benzo-heterocycles compound as PI3K alpha kinase inhibitor
, China, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  24 h, 50 °C
Referencia
Combination of kinase inhibitors and uses thereof
, United States, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Ethanol ,  Tetrahydrofuran ;  3 d, rt
1.2 Reagents: Hydrogen ion Solvents: Water ;  neutralized
Referencia
Preparation of substituted N-(1H-indazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide compounds as type III receptor tyrosine kinase inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Solvents: Ethanol ;  rt → 78 °C; 1 - 2 d, 78 °C; 78 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, < 35 °C; 3 - 4 h, 35 °C → 78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  1 - 2 h, pH 1 - 2, 0 - 5 °C
Referencia
(1aR,12bS)-8-Cyclohexyl-11-fluoro-N-((1-methylcyclopropyl)sulfonyl)-1a-((3-methyl-3,8-diazabicyclo[3.2.1]oct-8-yl)carbonyl)-1,1a,2,2b-tetrahydrocyclopropa[d]indolo[2,1-a][2]benzazepine-5-carboxamide for use in treating HCV
, European Patent Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Solvents: Ethanol ;  1 - 2 d, rt → 78 °C; 78 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, < 35 °C; 3 - 4 h, 35 °C → 78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, 0 - 5 °C; 1 - 2 h, 0 - 5 °C
Referencia
Preparation of polymorphs of kinase inhibitor [6-(2-aminobenzo[d]oxazol-5-yl)imidazo[1,2-a]pyridin-3-yl](morpholino)methanone
, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Discovery of 3,6-disubstituted-imidazo[1,2-a]pyridine derivatives as a new class of CLK1 inhibitors
Zhang, Yun; Xia, Anjie; Zhang, Shiyu; Lin, Guifeng; Liu, Jingming; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 41,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  overnight, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Referencia
Bicyclic heteroaryls as kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  12 h, 100 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, cooled
Referencia
2,3-Disubstituted pyridine compounds as TGF-beta inhibitors and their preparation
, World Intellectual Property Organization, , ,

6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid Raw materials

6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid Preparation Products

6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:944896-42-8)6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
Número de pedido:A11081
Estado del inventario:in Stock
Cantidad:5g/10g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 20:50
Precio ($):445.0/740.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:944896-42-8)6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
A11081
Pureza:99%/99%
Cantidad:5g/10g
Precio ($):445.0/740.0